molecular formula C23H15N5O2S B10881025 4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline

4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline

Cat. No.: B10881025
M. Wt: 425.5 g/mol
InChI Key: TZYFRQXRAXVSPL-UHFFFAOYSA-N
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Description

4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology, antimicrobial therapy, and enzyme inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the furan-2-yl triazole intermediate, followed by the formation of the thiadiazole ring. The final step involves the coupling of this intermediate with a quinoline derivative under specific reaction conditions, such as the use of a catalyst and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline apart is its unique combination of multiple pharmacophores in a single molecule. This structural complexity allows it to interact with multiple biological targets, potentially leading to a broader spectrum of therapeutic effects .

Properties

Molecular Formula

C23H15N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

3-(furan-2-yl)-6-[2-(4-methoxyphenyl)quinolin-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C23H15N5O2S/c1-29-15-10-8-14(9-11-15)19-13-17(16-5-2-3-6-18(16)24-19)22-27-28-21(20-7-4-12-30-20)25-26-23(28)31-22/h2-13H,1H3

InChI Key

TZYFRQXRAXVSPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN5C(=NN=C5S4)C6=CC=CO6

Origin of Product

United States

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